molecular formula C11H10F3N3 B2829092 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine CAS No. 380238-10-8

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Cat. No.: B2829092
CAS No.: 380238-10-8
M. Wt: 241.217
InChI Key: WRGSUGOZPLVAIQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine typically involves the condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine under acid-catalyzed conditions . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and substituted pyrazoles with various functional groups .

Scientific Research Applications

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to its biological effects. The compound can inhibit or activate various pathways, depending on its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

5-methyl-2-[2-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-6-10(15)17(16-7)9-5-3-2-4-8(9)11(12,13)14/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGSUGOZPLVAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380238-10-8
Record name 3-METHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-AMINE
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